4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
This compound is a structurally complex molecule featuring:
- Quinolinone Core: A 1,2-dihydroquinolin-2-one scaffold substituted at position 6 with bromine and at position 4 with a phenyl group.
- Dihydropyrazole Moiety: A 4,5-dihydro-1H-pyrazole ring attached to the quinolinone core, substituted at position 5 with a 3-nitrophenyl group.
- Butanoic Acid Chain: A 4-oxobutanoic acid group linked to the pyrazole nitrogen.
The bromine and nitro groups are electron-withdrawing substituents, influencing electronic distribution and intermolecular interactions. The compound is synthesized via General Procedure G (common in –3), involving THF as a solvent and purification via chromatography. Its molecular formula is C₂₈H₁₉BrN₄O₆ (calculated based on analogous compounds in –3), with a molecular weight of ~627.3 g/mol.
Properties
CAS No. |
313404-86-3 |
|---|---|
Molecular Formula |
C28H21BrN4O6 |
Molecular Weight |
589.402 |
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36) |
InChI Key |
UZFCGTMTGFFKAQ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Dihydroquinoline moiety that contributes to its biological activity.
- Pyrazole ring , known for its role in various pharmacological activities.
- 4-Oxobutanoic acid , which is pivotal for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Notably, it has been evaluated for tyrosinase inhibition, which is crucial in melanin synthesis and could have implications in skin disorders.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tyrosinase Inhibition : The compound acts as a noncompetitive inhibitor of tyrosinase, with structure-dependent activity that varies with modifications to the alkyl chain length and substituents on the aromatic rings. This interaction may involve binding to the enzyme's hydrophobic pocket, enhancing inhibitory effects with longer alkyl chains .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the structure significantly influence the biological activity:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish the inhibitory effects on tyrosinase.
- Alkyl Chain Length : Compounds with three to four carbon atoms in their alkyl side chains exhibit the highest inhibitory activities against tyrosinase .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Tyrosinase Inhibition | 128.8 | |
| Compound B | Anticancer (MKN74) | 85.04 | |
| Compound C | Antioxidant Activity | Not specified |
Case Study 1: Tyrosinase Inhibition
A study synthesized various derivatives of 4-oxobutanoic acid and evaluated their tyrosinase inhibitory effects. The results indicated that derivatives with longer alkyl chains showed enhanced inhibitory activity compared to their parent compounds .
Case Study 2: Anticancer Activity
Another investigation focused on similar compounds' cytotoxicity against gastric cancer cells. The results showed significant cell death at lower concentrations without affecting normal cells, indicating selective anticancer properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C₃₈H₂₈Br₂N₄O₄S, indicating a large and complex structure that may contribute to its diverse biological activities. The presence of the bromine atom and various functional groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . Pyrazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction . The compound's structure suggests it may interact with key enzymes involved in cancer progression.
Anti-inflammatory and Analgesic Effects
Compounds with similar structural motifs have been evaluated for anti-inflammatory and analgesic activities. Pyrazolone derivatives exhibit significant anti-inflammatory properties, making them candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) . The incorporation of acidic centers in these compounds has been linked to improved anti-inflammatory effects while minimizing gastrointestinal side effects.
Antimicrobial Properties
The broad-spectrum antimicrobial activity of pyrazole derivatives indicates their potential application in treating infections. The structural diversity allows for modifications that can enhance their efficacy against specific pathogens .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to the one discussed may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases . Research into their mechanisms of action is ongoing.
Synthesis Methodologies
The synthesis of complex compounds like 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple synthetic steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized using Pfitzinger reactions involving isatin derivatives.
- Bromination : Bromination at specific positions introduces halogen substituents that enhance biological activity.
- Formation of Pyrazole Moiety : The pyrazole ring can be constructed through condensation reactions with appropriate precursors.
- Final Coupling Reactions : Coupling reactions are performed to attach various functional groups that impart desired pharmacological properties.
Table 2: Synthetic Steps Overview
| Step | Description |
|---|---|
| Quinoline Core Formation | Pfitzinger reaction with isatin derivatives |
| Bromination | Introduction of bromine using N-bromosuccinimide |
| Pyrazole Formation | Condensation reactions with suitable reactants |
| Final Coupling | Attachment of functional groups |
Case Studies and Research Findings
Numerous studies have explored the applications of similar compounds in clinical settings:
- Anticancer Studies : A study demonstrated that pyrazole derivatives showed selective cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents .
- Anti-inflammatory Trials : Clinical trials involving pyrazolone derivatives revealed significant reductions in inflammatory markers among participants compared to control groups .
- Neuroprotection Research : Investigations into neuroprotective effects have shown promise, particularly in models of Alzheimer's disease where these compounds inhibited neurodegeneration pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogen Variations : Bromine (target compound) vs. chlorine (compounds 12–15, 22–26) alters steric bulk and electronic properties. Bromine’s larger atomic radius may enhance π-stacking interactions .
- Nitro vs. Methoxy/Fluoro : The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy (compound 15) or neutral halogen substituents (compounds 12–13) .
Synthetic Efficiency :
- Yields vary significantly (e.g., 86% for compound 24 vs. 22% for compound 26), likely due to steric hindrance from bulky substituents or side reactions during cyclization .
- All analogs are purified via flash chromatography and characterized by ¹H/¹³C NMR, HRMS, and HPLC (>94% purity) .
Physicochemical Properties: The nitro group in the target compound may reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., compound 15) .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s nitro group could enhance binding to hydrophobic pockets in biological targets, but its metabolic stability may be lower than chloro/methoxy analogs .
- Computational Modeling: Tools like Multiwfn (wavefunction analysis) and SHELX (crystallography) could further elucidate noncovalent interactions (e.g., van der Waals forces, hydrogen bonding) critical for activity .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
Methodological Answer: The synthesis involves a multi-step approach, typically utilizing a pyrazoline core formation via cyclocondensation reactions. Key steps include:
- General Procedure G (referenced in ): Reacting substituted quinoline precursors with nitrophenyl hydrazines in tetrahydrofuran (THF).
- Purification : Column chromatography (e.g., 10% methanol in dichloromethane) or recrystallization from ethyl acetate to achieve >95% purity .
- Critical Parameters : Stoichiometric control of bromo and nitro substituents to avoid side products.
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | THF, 60°C, 12h | 27–86% | >95% |
| Purification | Ethyl acetate recrystallization | - | ≥94% |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and mass spectrometry techniques is used:
- 1H/13C NMR : Assign proton environments (e.g., dihydroquinoline protons at δ 6.5–8.0 ppm) and carbon backbone .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- 19F NMR (if applicable): Verify fluorinated substituents .
Q. Key Data Points
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), pyrazoline NH (δ 10.2 ppm) .
- HRMS : Example: C₂₈H₂₀BrN₃O₅ requires 582.06; observed 582.07 .
Q. What analytical techniques assess purity, and what thresholds are considered acceptable?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Acceptable purity ≥95% for biological assays .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Variable Substituents : Modify bromo, nitro, or phenyl groups (e.g., replaces chloro with methoxy to assess electronic effects).
- Biological Assays : Test anti-inflammatory activity (e.g., COX-2 inhibition) or antioxidant capacity (e.g., DPPH radical scavenging) .
- Data Interpretation : Correlate substituent electronegativity with activity (e.g., nitro groups enhance target binding via H-bonding) .
Q. SAR Design Table
| Derivative | Substituent (R1/R2) | Biological Activity |
|---|---|---|
| 12 () | Cl/3-Fluorophenyl | Moderate COX-2 IC₅₀ |
| 15 () | Cl/3-Methoxyphenyl | Improved solubility |
Q. What computational approaches predict biological interactions?
Methodological Answer:
Q. How should researchers resolve discrepancies between spectroscopic data and expected structures?
Methodological Answer:
- Contradiction Example : Extra NMR peaks suggest byproducts.
- Resolution Steps :
- 2D NMR (COSY/HSQC) : Confirm spin-spin couplings .
- HRMS/MS : Identify fragment ions matching proposed structures .
- Alternative Synthesis : Adjust reaction stoichiometry or temperature to suppress side reactions.
Q. What strategies optimize synthetic yield while maintaining purity?
Methodological Answer:
- Yield-Purity Trade-off : reports 22% yield but >95% purity.
- Optimization Strategies :
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Purification : Switch to preparative HPLC for challenging separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
